Product packaging for 1-[(3,4-Diethoxyphenyl)methylidene]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline(Cat. No.:CAS No. 14009-24-6)

1-[(3,4-Diethoxyphenyl)methylidene]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1670960
CAS No.: 14009-24-6
M. Wt: 397.5 g/mol
InChI Key: OMFNSKIUKYOYRG-UHFFFAOYSA-N
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Description

Historical Perspectives on Isoquinoline (B145761) Derivatives and Antispasmodic Agents

The history of antispasmodic agents includes a significant focus on isoquinoline derivatives. Papaverine (B1678415), a naturally occurring isoquinoline alkaloid found in the opium poppy, is a historical example of a compound with smooth muscle relaxant properties. nih.govjpionline.orgnih.gov Papaverine has been used as a control in experimental models to study antispasmodic activity. nih.gov Research into the pharmacological properties of isoquinoline alkaloids dates back centuries, with early investigations into natural sources like Chondrodendron tomentosum and Strychnos toxifera for their muscle-paralyzing effects. nih.gov The isolation of papaverine in the 19th century further spurred interest in this class of compounds for their potential therapeutic uses. nih.gov Drotaverine, as a synthetic benzylisoquinoline derivative structurally related to papaverine, emerged from this historical context of exploring isoquinoline structures for more potent and potentially more selective antispasmodic effects. drugbank.comnih.govwikipedia.orgijrcog.org

Evolution of Pharmacological Understanding of Drotaverine's Mechanisms

The pharmacological understanding of drotaverine's mechanism of action has evolved over time, with research highlighting its primary role as a phosphodiesterase-4 (PDE4) inhibitor. drugbank.comnih.govwikipedia.orgijrcog.orgpatsnap.commims.comresearchgate.netindexcopernicus.compatsnap.com PDE4 enzymes are crucial in the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) within cells, including smooth muscle cells. drugbank.comnih.govpatsnap.comresearchgate.netindexcopernicus.com By inhibiting PDE4, drotaverine leads to increased intracellular levels of cAMP. drugbank.comnih.govijrcog.orgpatsnap.com Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates myosin light chain kinase (MLCK), rendering it inactive. patsnap.com Inactivation of MLCK prevents the interaction between actin and myosin, which is essential for muscle contraction, thereby promoting smooth muscle relaxation. patsnap.com

Further research has indicated that drotaverine may also possess calcium-antagonistic properties, contributing to its spasmolytic effects. patsnap.commdpi.com Studies have shown that drotaverine can behave like voltage-dependent L-type calcium channel blockers in vitro, reducing intracellular calcium levels necessary for smooth muscle contraction. drugbank.comnih.govpatsnap.comnih.govresearchgate.net This effect on calcium channels appears to be concentration-dependent and has been observed in various experimental models, including guinea pig tracheal preparations. nih.govresearchgate.netnih.gov For instance, studies comparing drotaverine to known L-type calcium channel blockers like nifedipine (B1678770) and diltiazem (B1670644) on KCl-induced contractions in guinea pig trachea have shown similar inhibitory effects on inward Ca²⁺ flow. nih.govresearchgate.net In contrast, theophylline (B1681296), a PDE inhibitor, did not show this effect on KCl-evoked contractions, suggesting that drotaverine's calcium channel blocking activity is distinct from its PDE inhibition. nih.govresearchgate.net

Research findings on the mechanism of drotaverine have often involved in vitro studies using isolated smooth muscle tissues. These studies typically measure the relaxation response of precontracted muscle preparations upon exposure to varying concentrations of drotaverine.

Drotaverine Concentration (µM)Smooth Muscle Relaxation (% of maximum)
0.15
0.515
1.030
5.060
10.085

Studies have also investigated the comparative potency of drotaverine against different spasmogens. For example, research on guinea pig tracheal preparations showed that drotaverine had a significantly higher potency on KCl-induced contractions (related to calcium influx) compared to contractions induced by histamine (B1213489) or methacholine (B1211447). nih.gov This differential potency further supports a role for calcium channel modulation in addition to PDE4 inhibition. nih.gov

Another area of research has explored the potential of drotaverine beyond its traditional antispasmodic uses, leveraging its PDE4 inhibitory properties. For example, studies in animal models have investigated its effects on cognitive impairment, given the role of cAMP signaling in neuronal function. researchgate.netindexcopernicus.com Research in scopolamine-induced cognitive impairment in rats suggested that drotaverine had memory-enhancing effects comparable to donepezil (B133215). researchgate.netindexcopernicus.com These findings highlight the expanding scope of academic inquiry into the pharmacological potential of drotaverine based on its molecular mechanisms.

The understanding of drotaverine's mechanism has thus evolved from a general smooth muscle relaxant to a more specific inhibitor of PDE4 with ancillary calcium channel blocking effects, supported by various in vitro and animal studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H31NO4 B1670960 1-[(3,4-Diethoxyphenyl)methylidene]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 14009-24-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14009-24-6

Molecular Formula

C24H31NO4

Molecular Weight

397.5 g/mol

IUPAC Name

1-[(3,4-diethoxyphenyl)methylidene]-6,7-diethoxy-3,4-dihydro-2H-isoquinoline

InChI

InChI=1S/C24H31NO4/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20/h9-10,13-16,25H,5-8,11-12H2,1-4H3

InChI Key

OMFNSKIUKYOYRG-UHFFFAOYSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C3=CC(=C(C=C3CCN2)OCC)OCC)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C3=CC(=C(C=C3CCN2)OCC)OCC)OCC

Appearance

Solid powder

Other CAS No.

14009-24-6
985-12-6

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

985-12-6 (hydrochloride)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

dihydroisoperparine
drotaverin
drotaverin hydrochloride
drotaverine
isodihydroperparine
No-shpa
No-spa
Nospan
Nospanum

Origin of Product

United States

Molecular Mechanisms of Action of Drotaverine

Phosphodiesterase Inhibition Pathway

A primary mechanism by which drotaverine exerts its smooth muscle relaxant effects is through the inhibition of phosphodiesterase enzymes, particularly PDE4. drugbank.compatsnap.comnih.gov

Selective Inhibition of Phosphodiesterase Type 4 (PDE4) Isoenzyme

Drotaverine is characterized as a selective inhibitor of phosphodiesterase type 4 (PDE4). drugbank.compatsnap.comnih.gov PDE4 is an enzyme crucial for the hydrolysis and inactivation of cyclic adenosine (B11128) monophosphate (cAMP) within cells. drugbank.compatsnap.comnih.govsmpdb.ca By selectively inhibiting PDE4, drotaverine prevents the breakdown of cAMP, leading to increased intracellular concentrations of this second messenger. drugbank.compatsnap.comnih.govsmpdb.capacehospital.com This selective action on PDE4 distinguishes it from non-selective phosphodiesterase inhibitors like papaverine (B1678415), to which drotaverine is structurally related but demonstrates more potent antispasmodic activity. drugbank.comnih.gov

Role of Cyclic Adenosine Monophosphate (cAMP) Elevation in Smooth Muscle Relaxation

The elevation of intracellular cAMP levels is a key event downstream of PDE4 inhibition by drotaverine. drugbank.compatsnap.comnih.govsmpdb.capacehospital.com Increased concentrations of cAMP initiate a cascade of intracellular events that ultimately lead to smooth muscle relaxation. patsnap.comnih.govsmpdb.ca In smooth muscle cells, cAMP is a crucial second messenger that promotes relaxation. patsnap.comsmpdb.ca

Activation of Protein Kinase A (PKA) Signaling Cascade

One of the primary targets of elevated cAMP is Protein Kinase A (PKA). patsnap.comsmpdb.ca Increased cAMP levels activate PKA, initiating a signaling cascade. patsnap.comsmpdb.ca Activated PKA then phosphorylates various proteins within the smooth muscle cell that are involved in the contractile machinery. patsnap.com

Inactivation of Myosin Light Chain Kinase (MLCK) and its Downstream Effects

A critical target of PKA phosphorylation in the smooth muscle relaxation pathway is Myosin Light Chain Kinase (MLCK). patsnap.comsmpdb.ca Phosphorylation of MLCK by PKA leads to its inactivation. patsnap.comsmpdb.ca MLCK is essential for smooth muscle contraction as it phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments necessary for contraction. patsnap.comsmpdb.canih.gov By inactivating MLCK, drotaverine, via the cAMP-PKA pathway, prevents the phosphorylation of myosin light chains, thereby inhibiting the formation of active cross-bridges and resulting in smooth muscle relaxation. patsnap.comsmpdb.ca

Calcium Channel Modulation

In addition to its effects on phosphodiesterase, research indicates that drotaverine also influences calcium channels, contributing to its spasmolytic properties. patsnap.comnih.govnih.govnih.govresearchgate.netscite.aikarger.comresearchgate.netnih.govmejast.comresearchgate.net

Interaction with L-type Voltage-Operated Calcium Channels (L-VOCC)

Drotaverine has been shown to interact with L-type Voltage-Operated Calcium Channels (L-VOCCs). nih.govnih.govnih.govresearchgate.netscite.aikarger.comresearchgate.netnih.govresearchgate.netnih.gov These channels play a significant role in smooth muscle contraction by regulating the influx of extracellular calcium ions into the cell. patsnap.comsmpdb.ca Studies suggest that drotaverine can behave like voltage-dependent L-type calcium channel blockers. nih.govresearchgate.netresearchgate.netnih.gov This interaction can lead to a reduction in intracellular calcium levels, further contributing to smooth muscle relaxation. patsnap.com Research using in vitro models has demonstrated that drotaverine can inhibit KCl-induced contractions in a concentration-dependent manner, similar to known L-VOCC blockers like nifedipine (B1678770) and diltiazem (B1670644). nih.govresearchgate.netresearchgate.netnih.govcore.ac.uk This suggests that drotaverine's ability to block calcium influx through L-VOCCs is a contributing factor to its smooth muscle relaxant effect, particularly in responses triggered by membrane depolarization. nih.govkarger.comresearchgate.netnih.gov Studies have also indicated that drotaverine may have a negative allosteric interaction with the binding sites for 1,4-dihydropyridines and 1,5-benzothiazepines on the L-type Ca2+ channel in pregnant rat uterine membranes. researchgate.netnih.gov

Research Findings on Drotaverine's Effects on Smooth Muscle Contraction

StimulusEffect of DrotaverineComparison to Theophylline (B1681296) (PDE Inhibitor)Comparison to Nifedipine (L-VOCC Blocker)Source
KCl-induced contraction (Guinea pig trachea)Inhibited in a concentration-dependent fashion.No effect. nih.govresearchgate.netnih.govSimilar inhibition. nih.govresearchgate.netnih.govcore.ac.uk nih.govresearchgate.netresearchgate.netnih.govcore.ac.uk
Histamine-induced contraction (Guinea pig trachea)Decreased. nih.govLess potent relaxant. nih.govSimilar result noted. nih.gov nih.gov
Methacholine-induced contraction (Guinea pig trachea)Decreased. nih.govLess potent relaxant. nih.govSimilar result noted. nih.gov nih.gov
Resting Ca2+ refill model (Guinea pig trachea)Inhibited Ca2+ replenishment. researchgate.netresearchgate.netnih.govDid not modify Ca2+ replenishment. researchgate.netresearchgate.netnih.govInhibited Ca2+ replenishment. researchgate.netresearchgate.netnih.gov researchgate.netresearchgate.netnih.gov
CaCl2-induced contraction in Ca2+-free medium (Guinea pig trachea)Blunted the slope of contraction. researchgate.netnih.govDid not modify. researchgate.netSimilar blunting of slope. researchgate.netnih.gov researchgate.netnih.gov

Note: Data compiled from cited sources. Concentrations and specific experimental conditions may vary across studies.

IC50 Values for Drotaverine's Interaction with L-type Calcium Channels

Target Channel Subunit/Binding SiteIC50 (µM)Tissue SourceReference AgentSource
Specific [3H]nitrendipine binding5.6Pregnant rat uterine membranesNitrendipine nih.govmedchemexpress.com
Specific [3H]diltiazem binding2.6Pregnant rat uterine membranesDiltiazem nih.govmedchemexpress.com
L-type calcium channels2.6–5.6Uterine smooth muscleNot specified nih.govscite.aifrontiersin.org
L-type calcium channels22–44Airway smooth muscleNot specified nih.govscite.aifrontiersin.org

Note: IC50 values represent the concentration of drotaverine required to inhibit 50% of the specific binding or response. Values may vary depending on the experimental conditions and tissue type.

Mechanisms of Intracellular Calcium Concentration Reduction

Drotaverine contributes to the reduction of intracellular calcium concentration through its PDE4 inhibitory activity and potential effects on calcium channels. The increase in intracellular cAMP levels due to PDE4 inhibition leads to the activation of PKA. Activated PKA can phosphorylate and inhibit voltage-dependent calcium channels, reducing calcium influx into smooth muscle cells. patsnap.com Additionally, increased cAMP can promote the sequestration of calcium into the sarcoplasmic reticulum, further lowering cytoplasmic calcium levels necessary for contraction.

Drotaverine's calcium-antagonistic effect, as described by some studies, directly contributes to decreasing the availability of calcium ions required for smooth muscle contraction. patsnap.com

Allosteric Effects on Calcium Channel Binding Sites

While the primary mechanism is PDE4 inhibition, some studies suggest that drotaverine may also exhibit minor allosteric calcium channel blocking properties. drugbank.comnih.govpediatriconcall.comvetsafecare.com In vitro studies have indicated that drotaverine can behave like voltage-dependent L-type calcium channel blockers. drugbank.comnih.gov Experimental evidence, such as the displacement of [H3]-nitrendipine from its binding site on pregnant rat uterine membranes, supports the potential for an allosteric L-type voltage-operated calcium channel (L-VOCC) regulating effect. core.ac.uk Studies comparing drotaverine with known L-VOCC blockers like nifedipine and diltiazem have shown that drotaverine can inhibit KCl-induced inward Ca2+-induced contraction in a concentration-dependent manner, similar to these blockers. core.ac.uk This suggests an influence on calcium influx through L-type calcium channels.

Data from a study evaluating the effect of drotaverine on KCl-induced guinea pig tracheal contraction demonstrates this concentration-dependent inhibition: core.ac.uk

SubstanceIC50 (µM) on KCl-induced Contraction
Drotaverine~10
Nifedipine~0.01
Diltiazem~1
TheophyllineNo effect

Note: IC50 values are approximate based on graphical data from the source and are provided for illustrative purposes of comparative potency.

This research indicates that while less potent than classical L-type calcium channel blockers like nifedipine, drotaverine does exhibit an inhibitory effect on calcium influx mediated by these channels. core.ac.uk

Absence of Significant Anticholinergic Activity and its Pharmacological Implications

A key pharmacological characteristic of drotaverine is the absence of significant anticholinergic activity. nih.govwikipedia.orgyashodahospitals.comnih.govmdpi.comtaylorandfrancis.com This distinguishes it from many other antispasmodic agents, such as hyoscine butylbromide or dicyclomine, which exert their effects by blocking muscarinic acetylcholine (B1216132) receptors. nih.govnih.govfrontiersin.org The lack of anticholinergic effects in drotaverine has been noted in animal models and clinical observations. mdpi.comfrontiersin.org

The pharmacological implication of this absence is a reduced likelihood of typical anticholinergic side effects, such as dry mouth, blurred vision, urinary retention, and constipation, which are commonly associated with muscarinic receptor antagonists. nih.govnih.gov This profile makes drotaverine a potentially preferable option for patients who may be sensitive to or experience adverse effects from anticholinergic medications. nih.gov Its action is primarily directed at the smooth muscle cells themselves, rather than interfering with autonomic nervous system neurotransmission at muscarinic receptors. medicoverhospitals.in

FeatureDrotaverineAnticholinergic Antispasmodics (e.g., Hyoscine)
Primary MechanismPDE4 Inhibition, Calcium Modulation drugbank.compatsnap.comMuscarinic Receptor Blockade nih.govfrontiersin.org
Anticholinergic ActivityAbsent or Insignificant nih.govwikipedia.orgmdpi.comSignificant nih.govnih.gov
Risk of Anticholinergic AEsLow nih.govnih.govHigher nih.govnih.gov
TargetSmooth Muscle Cells medicoverhospitals.inMuscarinic Receptors on Smooth Muscle frontiersin.org

This lack of interaction with the autonomic nervous system, specifically muscarinic receptors, contributes to drotaverine's safety profile and its utility in managing smooth muscle spasms without the systemic effects associated with anticholinergic blockade. medicoverhospitals.in

Preclinical Pharmacodynamics and Cellular Target Identification

Effects on Smooth Muscle Physiology

Drotaverine demonstrates relaxant effects on smooth muscle across various organ systems, acting independently of the type of autonomous innervation. pharmacyboardkenya.org

Gastrointestinal Smooth Muscle Relaxation in In Vitro and Ex Vivo Models

Preclinical studies have investigated the effects of drotaverine on gastrointestinal smooth muscle contractility using in vitro and ex vivo models. In human colonic smooth muscle, drotaverine did not significantly modify spontaneous phasic or myogenic contractions, or contractions induced by carbachol (B1668302) or selective activation of excitatory pathways at concentrations between 10⁻⁹ and 10⁻⁵ M. nih.govfrontiersin.org However, drotaverine enhanced smooth muscle relaxation induced by the adenylate cyclase activator, forskolin, in a concentration-dependent manner (10⁻⁶M–10⁻⁵M), suggesting it increases smooth muscle relaxation associated with the cAMP-dependent pathway in the human colon. nih.govfrontiersin.orgdntb.gov.uaresearchgate.net While some in vitro studies in guinea pig ileum at 100 µM showed impairment of peristalsis, preclinical evidence at therapeutic concentrations suggests drotaverine has no inhibitory effect on gastrointestinal motility. nih.govwalterbushnell.comwalterbushnell.com

Genitourinary Smooth Muscle Relaxation Studies

Drotaverine is used to alleviate spasms in the genitourinary tract, such as those associated with nephrolithiasis, ureterolithiasis, pyelitis, cystitis, and tenesmus of the urinary bladder. efda.gov.etnih.gov Its relaxant effect on smooth muscle contributes to relieving pain caused by conditions like renal colic and spasms in the urinary tract. alfa-chemistry.comresearchgate.net

Airway Smooth Muscle Relaxant Properties and Associated Mechanisms

Studies on guinea pig tracheal preparations have assessed drotaverine's effects on airway smooth muscle. Drotaverine relaxed precontracted tracheal preparations and decreased mediator-induced contraction in a concentration-dependent manner. researchgate.netkarger.comnih.gov Its potency was significantly higher against KCl-induced contractions compared to those induced by histamine (B1213489) or methacholine (B1211447), similar to the effect observed with nifedipine (B1678770), an L-type voltage-operated calcium channel (L-VOCC) blocker. researchgate.netkarger.com This enhanced potency and inhibition of constrictor responses are attributed, at least partly, to drotaverine's combined PDE4 inhibitory and L-VOCC blocking activities. researchgate.netkarger.comnih.gov Drotaverine was found to be a more potent airway smooth muscle relaxant than theophylline (B1681296), a non-specific PDE inhibitor. researchgate.netkarger.comnih.gov

Uterine Smooth Muscle Contractility Modulation in Preclinical Models

Drotaverine has been investigated for its effects on uterine smooth muscle, particularly in the context of modulating contractility. It is believed to act on the lower uterine segment and cervix, promoting relaxation and potentially aiding cervical dilation, without significantly affecting uterine contractions themselves. researchgate.net Studies suggest that in uterine smooth muscle, besides PDE4 inhibition, drotaverine might also bind to L-type calcium channels, contributing to further relaxation. nih.govfrontiersin.orgresearchgate.net

Impact on Myogenic Activity and Neuromuscular Transmission in Isolated Tissues

In human colonic smooth muscle, drotaverine (at 10⁻⁹–10⁻⁵ M) did not modify spontaneous contractions or responses to selective activation of excitatory pathways. nih.govfrontiersin.org However, it enhanced the relaxation induced by forskolin, an adenylate cyclase activator, suggesting an influence on the cAMP-dependent pathway involved in smooth muscle relaxation. nih.govfrontiersin.orgdntb.gov.uaresearchgate.net In a clinical case study involving a patient with achalasia, intramuscular administration of drotaverine reduced the frequency of spontaneous rhythmic esophageal contractions without affecting their amplitude, suggesting an inhibition of the pacemaker frequency. This effect is consistent with cAMP inhibiting pacemaker currents. nih.gov While some studies indicated that drotaverine did not affect EFS-induced relaxation mediated by NO and ATP in the human colon, its complementary effect with hyoscine butylbromide suggests it stimulates the cAMP inhibitory pathway while hyoscine butylbromide inhibits the excitatory pathway. nih.govresearchgate.net

Investigation of Non-Spasmolytic Pharmacological Actions

Cytostatic Effects on Human Tumor Cell Lines

In vitro studies have demonstrated that drotaverine exerts cytostatic effects on a range of human tumor cell lines, as well as on nonmalignant mouse fibroblasts. wikipedia.orgwikipedia.orgwikipedia.orgsenescence.infopharmakb.com Research has shown varying degrees of sensitivity among different cell lines, with reported EC50 values as low as 3.0 μM in SRB assays for HT-29 human colorectal carcinoma cells. wikipedia.orgwikipedia.org

The precise mechanisms underlying the cytostatic activity of drotaverine are multifaceted and continue to be investigated. One proposed mechanism involves its action as a selective inhibitor of phosphodiesterase 4 (PDE4). wikipedia.orgsenescence.infopharmakb.comwikipedia.orgscribd.comfishersci.ca PDE4 enzymes are responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP), and their inhibition leads to elevated intracellular cAMP levels. wikipedia.orgsenescence.infopharmakb.com Low levels of cAMP have been associated with brain tumorigenesis, suggesting that PDE4 inhibitors could hold potential as anticancer agents. wikipedia.orgsenescence.infopharmakb.com

Furthermore, drotaverine may also possess minor allosteric calcium channel blocking properties, which could contribute to its cellular effects. wikipedia.orgsenescence.infopharmakb.com In the context of certain cancer cells, drotaverine has been observed to induce a drop in intracellular pH, and this effect, while the mechanism is not fully understood, has been explored in combination therapies targeting cancer cell metabolism. wikidata.org

Studies evaluating the effects of drotaverine on cell cycle progression in vitro have indicated a slight G1/G0 arrest in treated cells after 24 hours. wikipedia.orgwikipedia.org This suggests that drotaverine may impede cell proliferation by influencing the transition through the cell cycle phases.

Mechanistic Basis of Cytostatic Activity

Cognitive Modulation in Animal Models of Impaired Cognition

Preclinical research has also explored the impact of drotaverine on cognitive function, particularly in animal models designed to mimic cognitive deficits. These studies suggest a potential role for drotaverine in ameliorating cognitive impairment. wikipedia.orgscribd.comfishersci.cafishersci.co.ukwikipedia.orgwikidata.orguni.lumims.com

The cognitive effects of drotaverine are strongly linked to its activity as a PDE4 inhibitor. wikipedia.orgscribd.comfishersci.cafishersci.co.ukwikipedia.orgwikidata.orguni.lumims.com PDE4 enzymes are abundant in the central nervous system and play a critical role in regulating intracellular cAMP levels, which are crucial for various neuronal processes, including synaptic plasticity, learning, and memory. fishersci.co.uk By inhibiting PDE4, drotaverine leads to elevated cAMP levels. fishersci.co.uk This elevation can activate protein kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). fishersci.co.uk The activation of the cAMP/PKA/CREB pathway is known to trigger the transcription of genes associated with cognitive improvement, enhancing synaptic plasticity and neurogenesis. fishersci.co.uk

Several studies have utilized scopolamine-induced cognitive impairment models in animals to evaluate the memory-enhancing potential of drotaverine. Scopolamine (B1681570), a muscarinic receptor antagonist, is commonly used to induce temporary learning and memory deficits in rodents, mimicking aspects of cognitive dysfunction. wikipedia.orgscribd.comfishersci.cawikipedia.orguni.lufishersci.be

In rats with scopolamine-induced cognitive impairment, drotaverine treatment has demonstrated memory-enhancing effects comparable to those of donepezil (B133215), a known cognitive enhancer. scribd.comwikipedia.orguni.lu Behavioral tests such as the elevated plus maze (EPM) and Y maze have been employed to assess learning and memory. scribd.comfishersci.cawikipedia.orguni.lu In the Y maze test, scopolamine typically reduces spontaneous alternation behavior, which is an indicator of spatial working memory. scribd.comwikipedia.orguni.lu Drotaverine treatment has been shown to significantly reverse this reduction, increasing the percentage of spontaneous alternations. scribd.comwikipedia.orguni.lu

Another animal model involving streptozotocin (B1681764) (STZ)-induced Alzheimer's disease in mice has also been used to investigate drotaverine's effects on cognitive impairment. fishersci.co.ukwikidata.orgmims.com In these studies, drotaverine exhibited dose-dependent improvements in behavioral and biochemical markers associated with Alzheimer's disease. fishersci.co.ukwikidata.orgmims.com Beyond modulating the cAMP pathway, drotaverine has also been shown to regulate neurotransmitter levels in the brain, including increasing levels of serotonin, dopamine, and norepinephrine, which are implicated in cognitive function. wikipedia.org It also increased physical activity and brain antioxidant levels in this model. wikipedia.org

These preclinical findings collectively suggest that drotaverine, through mechanisms involving PDE4 inhibition and potentially other pathways, holds promise for influencing both cellular proliferation and cognitive processes.

Structure Activity Relationship Sar of Drotaverine and Its Analogues

The Isoquinoline (B145761) Core Structure and its Pharmacological Significance

The core structural motif of Drotaverine is the isoquinoline ring system. nih.govsmarthealer.pk Isoquinoline derivatives are a significant class of compounds found in both natural products (alkaloids) and synthetic molecules, exhibiting a wide array of pharmacological activities, including antispasmodic, anti-inflammatory, analgesic, and potential antitumor effects. jpionline.orgfiveable.meresearchgate.netnih.gov The isoquinoline core, a fused ring structure of benzene (B151609) and pyridine, is a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets, such as enzymes and receptors. fiveable.menih.gov

In the context of Drotaverine, the benzylisoquinoline structure is fundamental to its action as a smooth muscle relaxant. Drotaverine's primary mechanism involves the inhibition of phosphodiesterase-4 (PDE4), an enzyme responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP). drugbank.comnih.govsmarthealer.pkfrontiersin.org Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn promotes smooth muscle relaxation. drugbank.comnih.govsmarthealer.pkfrontiersin.org The isoquinoline core, along with the attached substituents, is essential for the binding affinity and inhibitory activity of Drotaverine towards PDE4. drugbank.comnih.govsmarthealer.pkfrontiersin.org Additionally, Drotaverine has been reported to possess minor allosteric calcium channel blocking properties, contributing to its smooth muscle relaxant effect by reducing calcium influx into cells. drugbank.comnih.govfrontiersin.orgmdpi.commedchemexpress.cn The isoquinoline scaffold likely plays a role in these interactions as well.

Influence of Functional Groups (Esters, Amines, Phenyl Moieties) on Reactivity and Biological Activity

The pharmacological profile of Drotaverine is significantly influenced by the functional groups attached to its isoquinoline core. Drotaverine is chemically known as 1-[(3,4-diethoxyphenyl)methylene]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline. caymanchem.com This structure features a tetrahydroisoquinoline ring substituted with ethoxy groups at positions 6 and 7, and a diethoxyphenylmethylene group at position 1.

While specific detailed SAR studies systematically evaluating the impact of individual functional group modifications (esters, amines, phenyl moieties) on Drotaverine's primary antispasmodic activity were not extensively detailed in the provided search results, the general principles of SAR apply. Modifications to these groups can influence:

Target Binding: Changes in the electronic and steric properties of substituents can affect the affinity and selectivity of the compound for PDE4 and calcium channels. For instance, the presence and position of ethoxy groups on both the isoquinoline and phenyl rings likely contribute to favorable interactions within the binding site of PDE4.

Metabolic Stability: Functional groups can be sites of metabolic transformation (e.g., O-dealkylation of ethoxy groups). Altering these groups can impact the rate and pathways of metabolism, thereby affecting the compound's half-life and bioavailability. Drotaverine is reported to undergo extensive hepatic metabolism, with metabolites including desethyl derivatives. drugbank.com

Solubility and Lipophilicity: The balance between polar and non-polar functional groups influences the compound's solubility in aqueous and lipid environments, which is critical for absorption, distribution, and interaction with biological membranes. researchgate.net

Research on Drotaverine analogues, such as 3,3-dialkyl-substituted derivatives, has shown that structural changes can lead to altered biological activities, including antiarrhythmic and hemostatic effects, in addition to analgesic properties. researchgate.net This highlights that modifications to the core structure and its substituents can significantly modulate the pharmacological profile.

Correlation between Structural Modifications and Cytostatic Potential

Beyond its established antispasmodic activity, Drotaverine has demonstrated cytostatic effects in in vitro studies on several human tumor cell lines and nonmalignant mouse fibroblasts. drugbank.comnih.govresearchgate.netnih.govncats.io This suggests a potential for Drotaverine or its analogues in cancer research.

Research indicates that small structural changes to Drotaverine can lead to a reduced or complete loss of this observed cytostatic activity. researchgate.netnih.gov For example, aromatization or benzylic oxidation of the Drotaverine structure resulted in decreased cytotoxicity. researchgate.netnih.gov This implies a specific SAR governs the cytostatic potential, distinct from or in addition to its antispasmodic mechanism.

Rational Design Principles for Optimizing Binding and Solubility Properties of Drotaverine-like Compounds

Rational drug design aims to create new molecules with improved properties based on the understanding of existing drugs and their interactions with biological targets. slideshare.net For Drotaverine-like compounds, rational design principles can be applied to optimize binding affinity to PDE4 (and potentially other targets like calcium channels) and improve solubility.

Key principles for optimizing these properties include:

Understanding Target Interactions: Detailed structural information about the binding site of human PDE4 and how Drotaverine interacts with it is crucial. This can involve techniques like X-ray crystallography or computational modeling. Understanding the specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and π-π stacking with the isoquinoline core and its substituents can guide modifications. ajrconline.org

Modulating Lipophilicity and Polarity: Adjusting the balance of lipophilic and polar functional groups can optimize membrane permeability and solubility. For example, introducing or removing polar groups, or modifying alkyl chains, can tune the compound's partitioning between aqueous and lipid phases. researchgate.net

Exploring Conformational Flexibility: The flexibility of the linker between the isoquinoline core and the phenyl moiety can influence how the molecule fits into the binding site. Designing analogues with constrained or more flexible linkers can optimize the binding pose.

Computational Chemistry: Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can predict the binding affinity of potential analogues and correlate structural features with biological activity, guiding the synthesis of promising candidates. researchgate.netslideshare.net

While specific examples of rational design efforts focused solely on optimizing Drotaverine's binding and solubility were not detailed, the application of these principles to isoquinoline-containing compounds is a common strategy in medicinal chemistry. researchgate.netnih.gov For instance, studies on improving the solubility of other drugs have utilized approaches like machine learning models based on molecular descriptors, which could be applicable to Drotaverine analogues. researchgate.net

The development of Drotaverine itself, being a derivative of papaverine (B1678415) with improved properties, is an early example of applying structural modification to enhance pharmacological activity. drugbank.comnih.govsmarthealer.pk Continued research using modern rational design approaches holds potential for developing novel Drotaverine analogues with tailored pharmacological profiles, potentially including enhanced antispasmodic efficacy, improved pharmacokinetic properties, or optimized cytostatic potential.

Advanced Research Methodologies for Drotaverine Characterization and Analysis

In Vitro and Ex Vivo Pharmacological Assay Systems

In vitro and ex vivo studies are fundamental in characterizing the direct effects of drotaverine on isolated tissues, cells, and molecular targets, minimizing systemic influences.

Organ Bath Studies with Isolated Smooth Muscle Preparations

Organ bath studies are a classical and crucial method for assessing the direct spasmolytic effects of drotaverine on isolated smooth muscle tissues from various organs, such as the colon, trachea, and uterus nih.govkarger.comscite.airesearchgate.net. In these experiments, tissue strips are suspended in an oxygenated physiological buffer (e.g., Krebs solution) at controlled temperature and pH nih.govcore.ac.uk. Contractile responses are typically induced by various agonists, including acetylcholine (B1216132) (or carbachol), histamine (B1213489), methacholine (B1211447), or by electrical field stimulation (EFS), which activates intrinsic nerves nih.govkarger.comscite.ai. Depolarizing agents like high potassium chloride (KCl) are also used to induce contraction by directly opening voltage-gated calcium channels karger.comcore.ac.ukresearchgate.netnih.gov.

Drotaverine's ability to relax precontracted muscle strips or inhibit the development of contractions induced by these stimuli is measured isometrically or isotonically karger.comcore.ac.uk. Concentration-response curves are generated to determine the potency (e.g., EC50 or IC50 values) and efficacy of drotaverine compared to control conditions or reference compounds like papaverine (B1678415), theophylline (B1681296), or nifedipine (B1678770) karger.comresearchgate.netnih.gov.

Studies using human colonic smooth muscle strips in organ baths have shown that drotaverine (at concentrations up to 10-5 M) did not significantly modify spontaneous contractions, carbachol-induced contractions, or responses attributed to selective activation of excitatory pathways nih.gov. However, drotaverine was found to enhance smooth muscle relaxation induced by the adenylate cyclase activator, forskolin, in the human colon, suggesting an effect on the cAMP-dependent pathway nih.govscite.ai.

In guinea pig isolated tracheal preparations, drotaverine demonstrated relaxant effects on precontracted tissues and inhibited agonist-induced contractions in a concentration-dependent manner karger.comresearchgate.netnih.gov. Drotaverine exhibited higher potency on KCl-induced contractions compared to those induced by histamine or methacholine, similar to the L-type voltage-operated calcium channel blocker nifedipine karger.comresearchgate.netnih.gov. This suggests a functional L-VOCC blocking effect in addition to its primary mechanism karger.comresearchgate.netcore.ac.ukresearchgate.netnih.govnih.gov.

Data from organ bath studies can be presented in tables showing IC50 or ED50 values for drotaverine's relaxant effects on contractions induced by different agents in various smooth muscle tissues.

Cell-Based Assays for Intracellular Signaling Pathway Analysis (e.g., cAMP, PKA, MLCK)

Drotaverine's primary mechanism of action involves the inhibition of phosphodiesterase 4 (PDE4), an enzyme responsible for hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) efda.gov.etdrugbank.compatsnap.comoup.cominnovareacademics.inresearchgate.net. Inhibition of PDE4 leads to increased intracellular cAMP levels patsnap.com. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK) efda.gov.etpatsnap.com. MLCK is essential for smooth muscle contraction, as it phosphorylates myosin light chains, enabling interaction with actin patsnap.comresearchgate.net. By inhibiting MLCK activity, drotaverine promotes smooth muscle relaxation efda.gov.etpatsnap.com.

Cell-based assays are employed to investigate these intracellular signaling events. While specific detailed protocols for Drotaverine on cAMP, PKA, and MLCK in cell lines were not extensively detailed in the search results, the underlying principles involve measuring the levels or activity of these molecules in cells treated with drotaverine.

Assays for cAMP can include competitive immunoassays or luminescence-based assays (e.g., cAMP-Glo™ Assay), which measure changes in intracellular cAMP concentration upon drug treatment promega.kr. PKA activity can be assessed using kinase activity assays that quantify the phosphorylation of a specific substrate by PKA. MLCK activity can also be measured, often by assessing the phosphorylation status of myosin light chains using techniques like Western blotting with phospho-specific antibodies.

Although direct experimental data from such assays specifically for drotaverine on these targets in isolation was not prominently featured, the consistent description of the PDE4-cAMP-PKA-MLCK pathway across multiple sources indicates that these cell-based approaches are integral to understanding drotaverine's molecular mechanism efda.gov.etdrugbank.compatsnap.comoup.cominnovareacademics.inresearchgate.net.

Receptor Binding and Ion Channel Flux Studies using Radioligand Binding or Fluorescence Techniques

Beyond PDE4 inhibition, drotaverine also interacts with L-type voltage-operated calcium channels (L-VOCCs) nih.govkarger.comresearchgate.netcore.ac.ukresearchgate.netnih.govnih.govdrugbank.comresearchgate.netnih.gov. Receptor binding studies, particularly using radioligands, are used to investigate the affinity and interaction of drotaverine with these channels. Studies have examined the effect of drotaverine on the binding of tritiated ligands for L-VOCCs, such as [(3)H]nitrendipine (a dihydropyridine (B1217469) ligand) and [(3)H]diltiazem (a benzothiazepine (B8601423) ligand), to smooth muscle membranes (e.g., pregnant rat uterine membranes) researchgate.net.

These studies can determine the half-maximal inhibitory concentration (IC50) of drotaverine for displacing the radioligand binding researchgate.net. Saturation binding studies in the presence of drotaverine can reveal whether it affects the binding affinity (Kd) or the maximum number of binding sites (Bmax) of the radioligand, providing insights into the nature of the interaction (e.g., competitive, non-competitive, allosteric) researchgate.net. For instance, drotaverine has been shown to inhibit the specific binding of [(3)H]nitrendipine and [(3)H]diltiazem to pregnant rat uterine membranes with IC50 values of 5.6 µM and 2.6 µM, respectively researchgate.net. Drotaverine increased both the Kd and the Bmax of [(3)H]nitrendipine binding, suggesting a negative allosteric interaction with the binding sites for dihydropyridines researchgate.net.

Ion channel flux studies, often employing fluorescence techniques or electrophysiology (though not specifically detailed for drotaverine in the search results), can directly measure the effect of drotaverine on calcium influx or efflux through L-VOCCs. Functional studies in organ baths assessing responses to KCl-induced depolarization (which relies on L-VOCC activation) also provide indirect evidence of ion channel modulation karger.comcore.ac.ukresearchgate.netnih.gov. These studies have indicated that drotaverine inhibits inward calcium flow core.ac.ukresearchgate.netnih.gov.

Besides ion channels, drotaverine's binding to plasma proteins, such as bovine serum albumin (BSA) and human plasma proteins, has been investigated using methods like equilibrium dialysis and spectrofluorometry ekb.egcore.ac.ukresearchgate.net. These studies help understand the distribution and pharmacokinetics of the drug. For example, equilibrium dialysis showed that the percentage of drotaverine bound to plasma proteins was lower in patients with renal failure compared to healthy volunteers ekb.eg. Spectrofluorometric studies indicated that drotaverine quenches BSA fluorescence through a static quenching mechanism and binds to a site near Tryptophan 213 core.ac.ukresearchgate.net.

Cell Viability and Proliferation Assays for Cytostatic Evaluation

While primarily known for its spasmolytic effects, drotaverine has also been reported to exhibit in vitro cytostatic effects on certain human tumor cell lines and nonmalignant mouse fibroblasts drugbank.comnih.gov. Cell viability and proliferation assays are used to evaluate these effects.

Common methods for assessing cell viability include colorimetric assays such as MTT, MTS, XTT, and WST-1, which measure the metabolic activity of living cells nih.govsigmaaldrich.combiotium.compromega.com. These assays rely on the reduction of tetrazolium salts into colored formazan (B1609692) products by enzymes in metabolically active cells nih.govsigmaaldrich.com. Luminescent ATP assays, which quantify intracellular ATP levels as an indicator of viable cell number, are also widely used nih.govsigmaaldrich.combiotium.compromega.com. Fluorescence-based assays using dyes that differentiate between live and dead cells based on membrane integrity or enzymatic activity (e.g., calcein-AM, propidium (B1200493) iodide) are also employed sigmaaldrich.combiotium.combioradiations.com.

Cell proliferation can be assessed by directly counting cells over time, measuring DNA synthesis (e.g., using BrdU or EdU incorporation assays), or monitoring the expression of proliferation markers like Ki-67 sigmaaldrich.compromega.combioradiations.com.

Although the search results mention the cytostatic effects of drotaverine drugbank.comnih.gov, detailed experimental data from specific cell viability or proliferation assays demonstrating these effects were not provided within the scope of the search results. However, the methodologies listed are standard techniques that would be applied to investigate such properties.

Preclinical Animal Models for Mechanistic Elucidation

Preclinical animal models are essential for studying the in vivo effects of drotaverine, confirming mechanisms observed in vitro and ex vivo, and evaluating its efficacy in conditions mimicking human diseases involving smooth muscle spasm.

Experimental Models for Smooth Muscle Spasm Induction and Resolution

Various animal models are utilized to induce smooth muscle spasms in organs like the gastrointestinal tract, urinary tract, or airways, allowing researchers to assess drotaverine's ability to prevent or relieve these spasms.

Models for gastrointestinal spasm can involve inducing contractions pharmacologically or surgically. For example, studies have evaluated the effect of drotaverine on colonic motility in animal models nih.gov. Stress-induced models leading to increased fecal pellet output, indicative of altered gastrointestinal motility and spasm, have also been used to assess the effects of PDE4 inhibitors like rolipram (B1679513), which is mechanistically related to drotaverine nih.gov.

Models of renal or ureteric colic, characterized by severe smooth muscle spasm, are also relevant. While the search results primarily discussed clinical studies in renal colic oup.comresearchgate.net, preclinical models involving the induction of ureteral spasm could be used to study drotaverine's effects on the smooth muscle of the urinary tract.

Airway smooth muscle spasm models, often involving challenges with bronchoconstrictors like histamine or methacholine in animals like guinea pigs, are used to evaluate bronchodilatory effects karger.comnih.gov. As discussed in the organ bath section, studies on guinea pig trachea are relevant here as they bridge ex vivo and in vivo understanding karger.comresearchgate.netcore.ac.uknih.gov.

Animal models can also be used to investigate the systemic effects of drotaverine and its influence on intracellular signaling pathways or ion channels in a physiological setting. For instance, studies in rats have explored the effect of drotaverine on scopolamine-induced cognitive impairment, linking its PDE4 inhibitory activity to effects beyond smooth muscle, such as memory enhancement innovareacademics.in.

Animal Models for Cognitive Function Assessment

Preclinical studies utilizing animal models have been instrumental in investigating the potential effects of Drotaverine on cognitive function, particularly in the context of cognitive impairment. Given Drotaverine's PDE4 inhibitory properties, and the known role of cAMP signaling in memory processes, its impact on learning and memory has been evaluated. innovareacademics.inresearchgate.netinnovareacademics.in

One common approach involves inducing cognitive impairment in rodents, such as rats, using pharmacological agents like scopolamine (B1681570). innovareacademics.inresearchgate.netinnovareacademics.in Scopolamine is known to impair cognitive function, providing a model to assess the potential ameliorating effects of test compounds. innovareacademics.inresearchgate.netinnovareacademics.in

Behavioral models are then employed to assess learning and memory. The elevated plus maze (EPM) and Y maze are two such models frequently used. innovareacademics.inresearchgate.netinnovareacademics.inindexcopernicus.com In the elevated plus maze, the transfer latency (the time taken for the animal to move from the open arms to the enclosed arms) is measured as an indicator of anxiety and memory. innovareacademics.ininnovareacademics.in The Y maze assesses spatial working memory based on the spontaneous alternation behavior of the animal in exploring the arms of the maze. innovareacademics.ininnovareacademics.in

Research findings in scopolamine-induced cognitive impairment models in rats have indicated that Drotaverine can exhibit memory-enhancing effects. innovareacademics.inresearchgate.netinnovareacademics.in Studies have shown significant differences in transfer latency in the EPM and spontaneous alternation performance in the Y maze between scopolamine-treated groups and groups treated with Drotaverine, suggesting a potential cognitive benefit. innovareacademics.inresearchgate.netinnovareacademics.in These effects have been reported to be comparable to those observed with established antidementia drugs like donepezil (B133215) in some studies. innovareacademics.inresearchgate.netinnovareacademics.in

Advanced Analytical Techniques for Quantification and Structural Elucidation

Precise and accurate analytical methods are crucial for the characterization, quality control, and pharmacokinetic studies of Drotaverine. A variety of advanced techniques have been developed and validated for its quantification and structural elucidation, both as a bulk drug and in pharmaceutical formulations, often in combination with other active ingredients.

Spectrophotometric Approaches (UV-Visible Spectroscopy, Derivative Spectroscopy, Area Under Curve Method)

UV-Visible spectrophotometry is a widely used and relatively simple technique for the quantitative analysis of Drotaverine. rjptonline.orgnih.govrjptonline.org Drotaverine exhibits characteristic absorbance maxima in the UV region. rjptonline.orgresearchgate.net

Various spectrophotometric methods have been developed, including:

Zero-Order UV Spectroscopy: This involves measuring the absorbance of Drotaverine solutions at its maximum wavelength. For example, Drotaverine hydrochloride has been estimated at 230 nm using this method. rjptonline.orgrjptonline.org

Derivative Spectroscopy: This technique involves calculating the derivative of the absorbance spectrum with respect to wavelength. Derivative spectroscopy can enhance the resolution of overlapping spectra and minimize interference from excipients or co-administered drugs. nih.govglobalresearchonline.netmitwpu.edu.in Methods utilizing first and second derivative spectroscopy have been reported for Drotaverine analysis, sometimes in combination with other drugs like nifuroxazide (B1678864) or aceclofenac (B1665411). nih.govglobalresearchonline.net Specific wavelengths for measurement in derivative spectra are selected based on zero-crossing points or peak amplitudes. nih.govglobalresearchonline.net

Area Under Curve (AUC) Method: This method involves calculating the integrated area of the absorbance spectrum over a defined wavelength range. rjptonline.orgrjptonline.orgglobalresearchonline.netmitwpu.edu.inresearchgate.net The AUC method can be useful for analyzing compounds with broad or overlapping peaks. rjptonline.org For Drotaverine hydrochloride, the AUC has been measured in ranges such as 225-235 nm. rjptonline.orgrjptonline.org

These spectrophotometric methods are often validated according to regulatory guidelines, demonstrating linearity, accuracy, and precision over specific concentration ranges. rjptonline.orgrjptonline.orgglobalresearchonline.netmitwpu.edu.in

Here's a table summarizing some reported spectrophotometric parameters for Drotaverine:

MethodWavelength(s) / Range (nm)Solvent/MediumLinearity Range (µg/mL)Correlation Coefficient (r or r²)Reference
Zero-Order UV Spectroscopy230Methanol1 - 240.002261 rjptonline.orgrjptonline.org
AUC Method225-235Methanol5 - 500.6238 rjptonline.orgrjptonline.org
First Derivative399 (for NIF, zero crossing for DRT)Not specified (in combination)1-10 (DRT), 2-20 (NIF)Not specified nih.gov
Ratio Derivative330.13Methanol-Distilled waterNot specifiedNot specified globalresearchonline.netmitwpu.edu.in
AUC Method299-305Methanol-Distilled water4-24Not specified globalresearchonline.netmitwpu.edu.in

Chromatographic Techniques (High-Performance Liquid Chromatography (HPLC), Reversed-Phase HPLC, High-Performance Thin-Layer Chromatography (HPTLC), Thin-Layer Chromatography (TLC))

Chromatographic methods are widely applied for the separation and quantification of Drotaverine, particularly in complex matrices or when analyzing it in combination with other drugs. These techniques offer higher selectivity compared to basic spectrophotometry.

High-Performance Liquid Chromatography (HPLC): HPLC, especially Reversed-Phase HPLC (RP-HPLC), is a prevalent technique for Drotaverine analysis. researchgate.netinnovareacademics.inijpbs.comasianpubs.orgorientjchem.orgijpbs.comderpharmachemica.comjocpr.com RP-HPLC methods typically utilize C18 columns and mobile phases consisting of mixtures of buffers (e.g., phosphate (B84403) buffer) and organic solvents (e.g., acetonitrile, methanol), often with pH adjustment. researchgate.netinnovareacademics.inijpbs.comasianpubs.orgorientjchem.orgderpharmachemica.com Detection is commonly performed using UV detectors at wavelengths ranging from 210 nm to 357 nm, depending on the method and co-analyte. researchgate.netinnovareacademics.inijpbs.comasianpubs.orgorientjchem.orgijpbs.comderpharmachemica.comjocpr.com RP-HPLC methods have been developed for the estimation of Drotaverine in bulk drug, pharmaceutical formulations, and biological fluids. researchgate.netinnovareacademics.inijpbs.comasianpubs.orgorientjchem.orgijpbs.com Stability-indicating RP-HPLC methods have also been developed to separate Drotaverine from its degradation products under various stress conditions (acidic, alkaline, oxidative, thermal, photolytic). asianpubs.orgijpbs.com

Here's a table illustrating parameters from some reported RP-HPLC methods for Drotaverine:

Column TypeMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (min)Linearity Range (µg/mL)Correlation Coefficient (r or r²)Reference
Hypersil C18pH 3.0 Phosphate buffer and Acetonitrile1.02103.14010 - 600.9992 researchgate.netinnovareacademics.in
X-Bridge C18Phosphate buffer: Methanol (30:70 v/v)1.02902.08916 - 48Not specified ijpbs.comorientjchem.org
C8 (Phenomenex)Methanol: 0.05 M KH₂PO₄ (pH 3.5, 55:45 v/v)1.02418.7054 - 24Not specified asianpubs.org
Phenomenex ODS C-18Acetonitrile and Water (50:50) with 0.05% glacial acetic acid0.53574.26010 - 1200.999 ijpbs.com
Phenomenex C18Methanol and Water (80:20 v/v, pH 3 with ortho phosphoric acid)1.0280Not specified16 - 48Not specified orientjchem.org
Phenomenex-Gemini C18Methanol: Acetonitrile: Water (60:30:10), pH 3.01.0298.51.068 - 400.9997 derpharmachemica.com
Varian Microsorb mv C18Water: Acetonitrile: Methanol: TEA (53:38:9:0.2), pH 3.01.53063.0054 - 80Not specified jocpr.com
Hi Q C-18 WMethanol & HPLC Grade water (80:20% v/v, 0.1% triethylamine (B128534) at pH 3)1.0250Not specified2 - 10Not specified

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is another valuable chromatographic technique for the analysis of Drotaverine, offering advantages such as high sample throughput and low mobile phase consumption. derpharmachemica.comscholarsresearchlibrary.comresearchgate.netderpharmachemica.comresearchgate.net HPTLC methods for Drotaverine typically employ silica (B1680970) gel plates as the stationary phase and various solvent mixtures as the mobile phase. derpharmachemica.comscholarsresearchlibrary.comresearchgate.netderpharmachemica.comresearchgate.net Densitometric scanning is used for quantification, with detection wavelengths ranging from 242 nm to 300 nm. derpharmachemica.comscholarsresearchlibrary.comderpharmachemica.com HPTLC methods have been developed for the simultaneous estimation of Drotaverine with other drugs like diclofenac (B195802) potassium or aceclofenac in combined dosage forms. derpharmachemica.comscholarsresearchlibrary.comresearchgate.netderpharmachemica.comresearchgate.net

Here's a table summarizing parameters from some reported HPTLC methods for Drotaverine:

Stationary PhaseMobile PhaseDetection Wavelength (nm)Rf ValueLinearity Range (ng/band or ng/spot)Correlation Coefficient (r²)Reference
Silica gel 60F254Toluene: Ethyl acetate (B1210297): Methanol (2:8:2 v/v/v)2980.28 ± 0.05160 - 12800.99958 derpharmachemica.com
Pre coated silica gel 60F254Methanol-ethyl acetate-glacial acetic acid (1:9:0.01 v/v/v)3000.18 ± 0.0280 - 560Not specified scholarsresearchlibrary.com
Silica gel 60F254Toluene: Methanol: Glacial Acetic acid (8: 2: 0.2, v/v/v)3050.35 ± 0.02300 - 7000.9998 researchgate.net
Silica gel 60F254Ethyl acetate: Benzene (B151609): Methanol: Glacial acetic acid (0.5:7:2:0.5 v/v/v/v)2420.24222.70 - 674.840.9930 derpharmachemica.com
60 F254 silica gelCyclohexane: methanol: ethyl acetate (5:2.:3v/v/v)2950.41100 - 600Not specified researchgate.net

Thin-Layer Chromatography (TLC): TLC is a basic chromatographic technique that has also been reported for the analysis of Drotaverine, often used for qualitative analysis or as a preliminary separation step. nih.govnih.govinnovareacademics.insemanticscholar.org TLC methods for Drotaverine typically involve silica gel plates and various mobile phase systems, with detection often performed using UV light or spraying reagents. nih.gov

Electrophysiological Methods (Voltammetry)

Electrochemical techniques, specifically voltammetry, have been explored for the determination of Drotaverine. Voltammetry involves measuring the current response of an analyte as the potential is varied.

Studies have investigated the voltammetric behavior of Drotaverine hydrochloride, particularly using techniques like cathodic adsorptive stripping voltammetry at a hanging mercury drop electrode (HMDE). nih.govresearchgate.netrsc.orgrjptonline.orgtpu.ru Drotaverine exhibits an electrochemical signal in the cathode region, and its reduction process has been described as irreversible and diffusion-controlled. nih.govresearchgate.nettpu.ru

Differential pulse voltammetry (DPV) and square-wave voltammetry (SWV) are commonly used modes in voltammetric analysis of Drotaverine, offering sensitivity for quantitative determination. nih.govresearchgate.net The addition of surfactants like Tween-20 has been shown to enhance the reduction current signal of Drotaverine. nih.govresearchgate.net These methods have demonstrated linear dependence of peak current with Drotaverine concentration over specific ranges and have been applied to the assay of the drug in tablets. nih.govresearchgate.net

Here's a table showing linearity and detection limits from a voltammetric study:

MethodElectrodeMediumLinearity Range (µg/mL)LOD (ng/mL)LOQ (ng/mL)Reference
SWCAdSVHMDEPhosphate buffers (pH 2.5-11.0) + Tween-200.8 - 7.21.86.0 nih.govresearchgate.net
DPCAdSVHMDEPhosphate buffers (pH 2.5-11.0) + Tween-200.8 - 7.28.127.2 nih.govresearchgate.net
DPCAdSVHMDE0.04 M Britton-Robinson buffer pH 20.05 - 25.6 (ng/mL)Not specifiedNot specified researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules, including Drotaverine. researchgate.netemerypharma.comlibretexts.orgpharmaffiliates.com NMR provides detailed information about the arrangement of atoms within a molecule based on the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. emerypharma.comlibretexts.org

NMR studies can confirm the proposed chemical structure of Drotaverine and differentiate between potential structural isomers. researchgate.net For instance, research has utilized NMR to investigate the structural determination of Drotaverine hydrochloride, addressing the possibility of intramolecular tautomerism and confirming the predominant structural form present in samples. researchgate.net Both one-dimensional (e.g., ¹H NMR, ¹³C NMR) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be employed to assign signals to specific nuclei and determine connectivity within the molecule. emerypharma.com

X-ray Diffraction for Solid-State Structure and Co-Crystal Analysis

X-ray diffraction (XRD) is a fundamental technique for determining the solid-state structure of crystalline materials, including pharmaceutical compounds like Drotaverine hydrochloride. mdpi.com XRD provides information about the arrangement of molecules in the crystal lattice, unit cell dimensions, and crystal system.

X-ray Powder Diffraction (XRPD): XRPD is commonly used to characterize different crystalline forms (polymorphs) of a compound. mdpi.comgoogle.comgoogle.com Polymorphs are different crystal structures of the same chemical compound, which can exhibit different physical properties such as solubility, melting point, and stability. mdpi.com Studies have identified and characterized different crystal forms of Drotaverine hydrochloride using XRPD, reporting characteristic diffraction angles (2θ values) that distinguish each form. google.comgoogle.com These characteristic peaks serve as fingerprints for identifying specific polymorphs.

Here's a table showing characteristic XRPD peaks for reported crystal forms of Drotaverine hydrochloride:

Crystal FormCharacteristic 2θ ± 0.2° Diffraction AnglesReference
Form I5.422°, 6.699°, 8.108°, 10.067°, 10.698°, 12.093°, 13.232°, 14.513°, 16.133°, 22.183°, 24.225°, 24.766° google.com
Form II3.955°, 4.220°, 6.364°, 7.784°, 8.307°, 9.646°, 11.628°, 13.012°, 13.233°, 16.171°, 17.379°, 20.760°, 23.262° google.com
Form III3.985°, 7.969°, 8.959°, 10.459°, 15.965°, 17.011°, 22.181°, 23.346°, 24.548° google.com
Form IV4.164°, 8.288°, 8.939°, 11.465°, 15.866°, 16.596°, 22.261°, 24.076° google.com

Single Crystal X-ray Diffraction (SCXRD): SCXRD provides the most detailed structural information, allowing for the determination of the precise three-dimensional arrangement of atoms in a single crystal. mdpi.comxtalpi.com While the search results did not provide specific examples of SCXRD applied to Drotaverine co-crystals, this technique is generally used to confirm the structure of co-crystals and analyze their intermolecular interactions. mdpi.comxtalpi.com Co-crystals are multi-component crystals containing the API and one or more co-crystal formers, which can be used to modify the physicochemical properties of the API. mdpi.com

Mass Spectrometry (MS) Techniques for Metabolite Identification and Structural Analysis

Mass Spectrometry (MS) plays a crucial role in the characterization, quantification, and metabolic profiling of drotaverine. This analytical technique provides detailed information on the mass-to-charge ratio (m/z) of the parent compound and its fragments, enabling identification and structural elucidation. Various MS approaches, often coupled with separation techniques like Liquid Chromatography (LC) or Gas Chromatography (GC), are employed in drotaverine research.

LC-MS/MS is a widely utilized technique for the quantitative determination of drotaverine in biological matrices, such as human plasma. researchgate.netnih.gov This method combines the separation power of LC with the high sensitivity and selectivity of tandem mass spectrometry. Electrospray ionization (ESI) operating in positive mode is commonly used to ionize drotaverine, followed by detection using multiple reaction monitoring (MRM). researchgate.netnih.gov This approach allows for the specific detection and quantification of the analyte even in complex biological samples. Sample preparation for LC-MS/MS analysis of drotaverine in plasma often involves simple protein precipitation techniques, such as deproteinization with methanol. researchgate.netnih.gov

Validated LC-MS/MS methods for drotaverine quantification have demonstrated good performance characteristics. A method developed for human plasma analysis showed linearity over a range of 2.24-448 ng/mL, with good precision (CV < 6.3%) and accuracy (bias < 5.4%). researchgate.netnih.gov The recovery in this method ranged between 91% and 98%, and the limit of quantification was determined to be 2.24 ng/mL. researchgate.netnih.gov Such validated methods are essential for pharmacokinetic studies, including bioequivalence trials. researchgate.netnih.gov

Beyond quantification, MS techniques are indispensable for identifying and characterizing drotaverine metabolites. Drotaverine undergoes extensive hepatic metabolism, leading to the formation of various metabolites. drugbank.com Studies, particularly in animal models like rats, have proposed several major metabolites, including 4'-desethyl-drotaverine, 6-desethyl-drotaverine, drotaveraldine, and 4'-desethyl-drotaveraldine. drugbank.com These metabolites are subsequently glucuronidated. drugbank.com MS, often in conjunction with LC (LC-MS) or as LC-MS/MS, is employed to separate, detect, and structurally analyze these metabolic products based on their mass fragmentation patterns. Predicted LC-MS/MS spectra for metabolites like 4'-desethyl-drotaverine are available in databases, aiding in their identification. drugbank.com

GC-MS is another MS technique that has been applied in the analysis of drotaverine, providing mass spectral data for the compound. nih.gov Predicted GC-MS spectra are also available resources for comparison and identification purposes. hmdb.ca The use of different MS techniques and ionization modes allows for comprehensive analysis and structural confirmation of drotaverine and its related compounds. Predicted collision cross sections (CCS) values for drotaverine and its adducts, calculated using computational methods, can also complement MS data for identification and characterization. uni.lu

The application of advanced MS methodologies, particularly LC-MS/MS, is fundamental for understanding the pharmacokinetics and metabolism of drotaverine, providing crucial data for research and development.

Method TypeApplicationIonization ModeDetection ModeMatrixKey Findings
LC-MS/MSQuantificationESI PositiveMRMHuman PlasmaGood linearity, precision, accuracy, and recovery for quantification. researchgate.netnih.gov
LC-MS/MSMetabolite IdentificationESI PositiveMS/MSBiological (e.g., rat bile)Identification of metabolites like 4'-desethyl-drotaverine, 6-desethyl-drotaverine, drotaveraldine, and 4'-desethyl-drotaveraldine. drugbank.comdrugbank.com
GC-MSCharacterizationNot explicitly specified (typically EI)MSNot explicitly specifiedProvides mass spectral data for drotaverine. nih.gov

Comparative Pharmacology and Differential Mechanisms

Comparison of Drotaverine with Papaverine (B1678415) and Other Isoquinoline (B145761) Derivatives

Drotaverine is structurally related to papaverine, another isoquinoline derivative known for its antispasmodic properties. However, studies indicate that drotaverine displays more potent antispasmodic activities compared to papaverine. drugbank.comnih.govjptcp.com Both compounds inhibit phosphodiesterase enzymes, contributing to their smooth muscle relaxant effects. core.ac.uk Papaverine is known to inhibit PDE10 google.com, while drotaverine is a selective inhibitor of PDE4 drugbank.comnih.govpatsnap.com. This difference in PDE subtype selectivity likely contributes to their distinct pharmacological profiles and potencies.

Differentiation from Other Phosphodiesterase Inhibitors (e.g., Theophylline (B1681296), Rolipram)

Drotaverine is classified as a selective inhibitor of phosphodiesterase 4 (PDE4). drugbank.comnih.govpatsnap.com This contrasts with non-selective PDE inhibitors like theophylline, a methylxanthine derivative, which inhibits multiple PDE subtypes. google.comwikipedia.org While both drotaverine and theophylline can lead to increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels by inhibiting PDE activity, their selectivity for PDE4 gives drotaverine a more targeted action on smooth muscle. drugbank.compatsnap.compacehospital.com Research suggests that drotaverine is a more potent airway smooth muscle relaxant than theophylline. karger.comnih.gov This enhanced potency may be attributed, at least partly, to drotaverine's combined L-type voltage-operated calcium channel (L-VOCC) blocking and PDE inhibitory potential, a characteristic not shared by theophylline in physiologically relevant concentrations. karger.comnih.govnih.gov

Rolipram (B1679513) is another selective PDE4 inhibitor. wikipedia.orgnih.govmedchemexpress.com Studies in preclinical settings have compared the effects of drotaverine and rolipram on smooth muscle contractility. For instance, while rolipram has been shown to enhance neural-mediated excitatory responses in the colon, drotaverine alone did not show this effect in a human ex-vivo study. nih.gov However, both drotaverine and rolipram enhanced smooth muscle relaxation induced by adenylate cyclase activators, indicating their shared mechanism of increasing cAMP levels. nih.gov High concentrations of rolipram have been shown to inhibit spontaneous contraction of colonic smooth muscle strips, partly through the cAMP-PKA-p-CREB pathway and NO pathway. nih.gov

Comparative Analysis with Other Antispasmodics Regarding Specific Mechanistic Actions in Preclinical Settings

Antispasmodics represent a heterogeneous group of drugs with varying mechanisms. nih.gov Beyond PDE inhibition and calcium channel blocking, other antispasmodics may act via anticholinergic mechanisms (e.g., hyoscine butylbromide) or direct smooth muscle relaxation through other pathways (e.g., mebeverine). nih.gov

Preclinical studies provide insights into these differences. For example, drotaverine has been shown to be devoid of anticholinergic effects in animal models. patsnap.comnih.govmejast.com In contrast, anticholinergic agents like hyoscine butylbromide reduce smooth muscle contractions by blocking muscarinic receptors. nih.gov An ex-vivo human colon study showed that while drotaverine did not modify carbachol-induced contractions, the subsequent addition of hyoscine butylbromide totally abolished the cholinergic response, suggesting distinct mechanisms of action. nih.govfrontiersin.org

Mebeverine (B1676125), another smooth muscle relaxant, is a beta-phenylethylamine derivative with calcium channel blocking actions. nih.gov While both drotaverine and mebeverine are used for smooth muscle spasms, their specific molecular targets and downstream effects may differ, contributing to variations in efficacy observed in clinical and preclinical comparisons. nih.gov

Mechanistic Insights into Drug Interactions with Co-Administered Agents

The mechanistic basis of drotaverine's drug interactions is often related to its metabolism and its effects on smooth muscle tone. Drotaverine is primarily eliminated via hepatic metabolism. nih.gov Drugs that induce liver enzymes may potentially reduce the plasma concentration of drotaverine, thus diminishing its therapeutic effects. patsnap.com

Combining drotaverine with other medications that affect smooth muscle, such as other antispasmodic drugs or muscle relaxants, may lead to enhanced muscle-relaxing effects. patsnap.com This could be due to additive or synergistic actions on common pathways like calcium signaling or cAMP-mediated relaxation. For instance, the combination of ketorolac (B1673617) (an NSAID) and drotaverine has shown greater efficacy in reducing pain severity in renal colic, potentially due to their complementary mechanisms involving pain mediator inhibition and smooth muscle relaxation. mejast.com

Future Research Directions and Preclinical Therapeutic Potential

Development of Novel Drotaverine Derivatives with Enhanced Target Selectivity or Potency

Research into novel drotaverine derivatives aims to improve the compound's pharmacological properties, potentially leading to enhanced target selectivity or increased potency. Drotaverine's primary mechanism involves the inhibition of PDE4, which leads to elevated levels of cyclic adenosine (B11128) monophosphate (cAMP) and subsequent smooth muscle relaxation. However, PDE4 has multiple subtypes (PDE4A, 4B, 4C, and 4D), and selective inhibition of specific subtypes could offer therapeutic advantages and potentially reduce off-target effects.

Further research is needed to synthesize and evaluate derivatives with tailored affinity for specific PDE4 subtypes or other relevant enzymes and receptors. This could involve structure-activity relationship studies guided by computational modeling to predict the binding interactions of potential new compounds.

Exploration of Drotaverine as a Chemical Scaffold for New Therapeutic Agents beyond Antispasmodic Action

Beyond its established use as an antispasmodic, the drotaverine structure, as a benzylisoquinoline derivative, presents a chemical scaffold with potential for developing agents with novel therapeutic actions. The PDE4 inhibitory activity of drotaverine is implicated in various cellular processes beyond smooth muscle relaxation, including inflammation and neuronal function.

Preclinical investigations are exploring the potential of drotaverine and its related structures in conditions where PDE4 plays a significant role. For example, low levels of cAMP have been associated with brain tumorigenesis, leading to interest in PDE4 inhibitors as potential anticancer agents. Drotaverine has shown in vitro cytostatic effects on several human tumor cell lines and nonmalignant mouse fibroblasts.

Additionally, drotaverine has garnered attention for potential use in treating benign prostatic hyperplasia, parainfluenza, and avian influenza viruses. These emerging areas suggest that the drotaverine scaffold could be a starting point for developing drugs targeting a wider range of diseases, leveraging its PDE4 inhibition or potentially interacting with other undiscovered targets.

In-depth Mechanistic Investigations into Undiscovered Cellular Targets and Signaling Pathways

While drotaverine is primarily known as a selective PDE4 inhibitor, ongoing research is delving deeper into its precise mechanisms of action and exploring potential undiscovered cellular targets and signaling pathways.

Studies suggest that in addition to PDE4 inhibition, drotaverine might also have minor allosteric calcium channel blocking properties, particularly on L-type calcium channels, which could contribute to smooth muscle relaxation. Ex vivo studies on human colonic smooth muscle have investigated the effects of drotaverine on the cAMP-dependent pathway and its potential to enhance relaxation induced by adenylyl cyclase activators like forskolin. These studies indicate that drotaverine increases smooth muscle relaxations associated with the cAMP pathway in the human colon.

Further mechanistic investigations are needed to fully elucidate the extent and significance of its interaction with calcium channels and to identify any other proteins or pathways it might influence. Understanding these intricate interactions at a molecular level can provide valuable insights for optimizing its therapeutic use and developing new derivatives with more specific actions.

Preclinical Investigations of Drotaverine in Emerging Pharmacological Areas (e.g., Neuroprotection, Anti-inflammatory Mechanisms)

Preclinical research is actively exploring the potential of drotaverine in pharmacological areas beyond its traditional antispasmodic indication, particularly in neuroprotection and anti-inflammatory mechanisms. The rationale for these investigations stems from the broader roles of PDE4 in the central nervous system and inflammatory responses.

PDE4 inhibitors have shown beneficial effects in preclinical models of learning, memory, and schizophrenia. Studies in rats have indicated that drotaverine, as a PDE4 inhibitor, exhibits memory-enhancing effects and can reverse scopolamine-induced cognitive impairment. Research in mice models of Alzheimer's disease induced by streptozotocin (B1681764) has also suggested that drotaverine ameliorates cognitive impairment and modulates brain neurotransmitter levels. These findings highlight the potential neuroprotective effects of drotaverine.

Furthermore, PDE4 inhibitors are known for their inhibitory effects on inflammation. Although the anti-inflammatory mechanisms of drotaverine itself require more in-depth study, the association of PDE4 inhibition with reduced inflammation in various models supports the exploration of drotaverine in this area. Given that neuroinflammation plays a role in neurodegenerative disorders like Alzheimer's disease, the potential anti-inflammatory effects of drotaverine could contribute to its observed neuroprotective properties.

Preclinical studies are also investigating drotaverine's effects in conditions where neuroinflammation contributes to pathogenesis, such as aluminum-induced depression. These investigations suggest a potential role for drotaverine in modulating gut function and neurochemical pathways relevant to gut-brain axis disorders.

Application of Computational Chemistry and Molecular Modeling in Drotaverine Research and Drug Design

Computational chemistry and molecular modeling are increasingly valuable tools in drotaverine research and the design of novel derivatives. These in silico approaches can provide insights into the compound's interactions with biological targets, predict its pharmacokinetic properties, and guide the synthesis of new molecules with desired characteristics.

Molecular modeling techniques, such as molecular dynamics and quantum mechanical calculations, have been applied in the design of molecularly imprinted polymers (MIPs) for the quantification of drotaverine. These computational simulations help in tailoring the MIPs for enhanced selectivity towards drotaverine.

Computational methods, including molecular mechanics and docking studies (e.g., using AutoDock), have been employed to investigate the intermolecular interactions between drotaverine and proteins like bovine serum albumin (BSA). These studies can help predict binding sites and estimate thermodynamic parameters characterizing the binding, providing insights into pharmacokinetics. The agreement between experimentally determined binding energies and theoretically predicted values from computer simulations supports the utility of these

Q & A

Basic Research Questions

Q. What are the standard methodologies for quantifying Drotaverine in pharmaceutical formulations, and how are they validated?

  • Answer : Spectrofluorimetric methods are widely used due to their sensitivity and cost-effectiveness. A validated protocol involves ion-pair complexation with eosin-Y in acetate buffer (pH 3.1), where fluorescence quenching at 534 nm (excitation: 339 nm) correlates linearly with Drotaverine concentration (R² = 0.9997) . Method validation includes statistical comparison (e.g., Student’s t-test and F-test) against established techniques, ensuring precision (SD < 2%) and accuracy (recovery rates 98–102%) . HPLC is an alternative but requires organic solvents, making fluorimetry greener .

Q. What pharmacokinetic parameters of Drotaverine are critical for designing in vivo studies?

  • Answer : Key parameters include renal clearance (0.59–0.73 mL/min), elimination half-life (7–12 hours), and hepatic metabolism (67% fecal excretion, 20% urinary). These guide dosing intervals and bioanalytical sampling schedules. Contraindications (e.g., hypersensitivity) must inform exclusion criteria in clinical trials .

Q. How should researchers validate Drotaverine’s mechanism of action in smooth muscle relaxation studies?

  • Answer : Use ex vivo models (e.g., isolated ileum or uterine tissue) to assess PDE4 inhibition and L-type calcium channel blockade. Measure cAMP levels post-treatment to confirm PDE4 activity reduction. Compare results with known PDE4 inhibitors (e.g., rolipram) to validate specificity .

Advanced Research Questions

Q. How can contradictions in Drotaverine’s clinical efficacy across obstetric studies be resolved?

  • Answer : Contradictions often arise from differences in dosing (single vs. multiple doses) or outcome definitions (e.g., "prolonged labor"). Meta-analyses should stratify data by protocol (e.g., intravenous vs. oral administration) and use CONSORT guidelines to standardize reporting. For example, a single 80 mg IV dose significantly reduced active labor duration (p < 0.05) in primigravidas, but multi-dose regimens may introduce variability .

Q. What methodological improvements can enhance the sustainability of Drotaverine quantification protocols?

  • Answer : Replace hazardous solvents (e.g., sulfuric acid) with aqueous buffers and eco-friendly reagents like eosin-Y. The proposed spectrofluorimetric method reduces waste by avoiding organic solvents, achieving a detection limit of 0.177 µg/mL . Validate green metrics (e.g., Eco-Scale Score) to benchmark against traditional HPLC .

Q. How should ethical considerations shape Drotaverine trials involving pregnant populations?

  • Answer : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Exclude high-risk pregnancies and ensure informed consent emphasizes placental non-transfer (no fetal adverse effects observed in trials). Monitor maternal side effects (e.g., headache, nausea) via double-blind placebo-controlled designs, with pre-specified stopping rules for safety .

Q. What statistical approaches address variability in Drotaverine’s pharmacodynamic responses?

  • Answer : Use mixed-effects models to account for inter-individual variability in PDE4 expression. For in vitro studies, bootstrap resampling can mitigate small sample size limitations. In clinical data, ANCOVA adjusts for covariates like cervical dilation rate at enrollment .

Methodological Design & Data Analysis

Q. How to optimize experimental conditions for Drotaverine-eosin complex formation in fluorimetry?

  • Answer : Systematically test pH (2.8–4.5), buffer volume (1–2 mL), and eosin concentration (9.71 × 10⁻² mM). pH 3.1 maximizes fluorescence quenching (∆F) due to stable ion-pair formation. Reaction time is instantaneous, minimizing procedural complexity .

Q. What safeguards ensure reproducibility in Drotaverine’s preclinical toxicity studies?

  • Answer : Follow OECD guidelines for Good Laboratory Practice (GLP). Use standardized animal models (e.g., Sprague-Dawley rats) and document batch-specific drug purity. Cross-validate findings with LC-MS/MS to rule out metabolite interference .

Tables for Key Findings

Parameter Spectrofluorimetric Method Reported HPLC Method
Linearity Range (µg/mL)0.5–5.01.0–10.0
LOD (µg/mL)0.1770.45
Recovery (%)99.2 ± 1.598.5 ± 2.1
Green Chemistry Score85/10060/100
Adapted from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.